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Compound of Interest

Compound Name: 1H-Pyrrole-2-carboxylate

Cat. No.: B1227814

Get Quote

Introduction: The "Push-Pull" Paradox
The 1H-pyrrole-2-carboxylate scaffold presents a unique reactivity challenge:

The "Push": The pyrrole nitrogen lone pair makes the ring electron-rich (

-excessive), prone to oxidation and polymerization.

The "Pull": The carboxylate ester at C2 is an Electron-Withdrawing Group (EWG). It

deactivates the ring slightly (stabilizing it against immediate decomposition) but significantly

alters regioselectivity.

Unlike unsubstituted pyrrole, which reacts at all positions (C2/C5 > C3/C4), the 2-carboxylate

group acts as a meta-director, directing electrophilic substitution primarily to the C4 position.

However, modern transition-metal catalysis (C-H activation) allows us to override this electronic

bias and selectively target C5.

Strategic Reactivity Map
The following diagram visualizes the decision tree for regioselective functionalization.
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Figure 1: Regioselectivity Logic. The C2-ester directs electrophiles to C4. Transition metals target C5.
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Protocol 1: C4-Selective Electrophilic Substitution
Target: Introduction of formyl or halogen groups at the C4 position. Mechanism: The C2-ester

destabilizes the intermediate carbocation at C3 and C5 (ortho/para positions), making C4 the

most favorable site for electrophilic attack (similar to meta substitution in nitrobenzene).

Workflow A: Vilsmeier-Haack Formylation (C4-Formyl)
This reaction installs a reactive aldehyde handle at C4, crucial for subsequent Knoevenagel

condensations or reductive aminations.

Reagents:

, DMF, 1,2-Dichloroethane (DCE).

Key Insight: Maintaining temperature below 0°C during reagent formation prevents the

formation of tarry byproducts common with pyrroles.

Step-by-Step Protocol:

Vilsmeier Reagent Formation: In a flame-dried flask under
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, cool anhydrous DMF (1.2 equiv) to 0°C. Add

(1.1 equiv) dropwise over 15 min. A white precipitate (chloroiminium salt) may form. Stir for
30 min at 0°C.

Substrate Addition: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous

DCE (0.5 M). Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

Reaction: Warm to Room Temperature (RT) and then heat to reflux (80°C) for 2–4 hours.

Monitor by TLC (the iminium intermediate is polar; the aldehyde appears after hydrolysis).

Hydrolysis: Cool to RT. Pour the mixture into ice-cold saturated aqueous Sodium Acetate

(NaOAc) or

(caution: gas evolution). Stir vigorously for 1 hour to hydrolyze the iminium salt.

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.

Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Expected Outcome: >80% yield of methyl 4-formyl-1H-pyrrole-2-carboxylate.

Protocol 2: C5-Selective Functionalization via C-H
Activation
Target: Direct arylation at the C5 position. Mechanism: Palladium preferentially inserts into the

C5-H bond (the

-position relative to Nitrogen) via a Concerted Metalation-Deprotonation (CMD) pathway,
overriding the electronic directing effect of the ester.

Workflow B: Pd-Catalyzed C5-Arylation
Reagents:

, Aryl Iodide/Bromide, Silver Carbonate (

) or Copper salts.
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Key Insight: The use of a silver salt acts as a halide scavenger and oxidant, crucial for

turnover in oxidative couplings, though standard cross-coupling uses it to abstract the halide.

Step-by-Step Protocol:

Setup: Charge a pressure tube with methyl 1H-pyrrole-2-carboxylate (1.0 equiv), Aryl

Iodide (1.2 equiv),

(5 mol%), and

(1.0 equiv) or

(2.0 equiv) for standard conditions.

Solvent: Add anhydrous DMSO or Dioxane (0.2 M).

Degassing: Sparge with Argon for 10 min. Seal the tube.

Reaction: Heat to 100–120°C for 12–16 hours.

Workup: Filter through a Celite pad to remove Pd/Ag residues. Wash with EtOAc.

Purification: The C5-arylated product is often less polar than the starting material. Purify via

silica column.[1]

Expected Outcome: Selective formation of methyl 5-aryl-1H-pyrrole-2-carboxylate.

Protocol 3: N-Functionalization (The "Handle")
Target: N-Alkylation to modulate solubility or introduce linking groups. Mechanism: The N-H

proton is acidic (

). Deprotonation requires a strong base but is rapid.

Step-by-Step Protocol:

Deprotonation: Dissolve substrate in anhydrous DMF (0.3 M) at 0°C. Add NaH (60%

dispersion, 1.2 equiv) portion-wise. Evolution of

gas will be observed.[2]
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Anion Formation: Stir at 0°C for 30 min until gas evolution ceases and the solution becomes

clear/yellow.

Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[2]

Reaction: Warm to RT and stir for 1–3 hours.

Quench: Carefully add water at 0°C.

Isolation: The product often precipitates.[3] Filter and wash with water. If oil, extract with

(DMF is difficult to remove from EtOAc).

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Polymerization/Tar
Acid sensitivity of pyrrole; High

Temp.

Keep Vilsmeier reagent

formation <0°C. Ensure acid-

free workup (use NaHCO3).

Low C4 Selectivity
Competition from C5 (if N-

substituted).

Use bulky N-protecting groups

(e.g., TIPS) if C4 selectivity

drops.

Incomplete N-Alkylation Wet DMF or old NaH.
Dry DMF over molecular

sieves. Use fresh NaH.

Pd Catalyst Death
"Pyrrole poisoning" of catalyst.

[3]

Increase catalyst loading to 10

mol%. Use biaryl phosphine

ligands (e.g., XPhos).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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